7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14651780
InChI: InChI=1S/C7H5N5/c8-3-5-4-11-12-6(9)1-2-10-7(5)12/h1-2,4H,9H2
SMILES:
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS No.:

Cat. No.: VC14651780

Molecular Formula: C7H5N5

Molecular Weight: 159.15 g/mol

* For research use only. Not for human or veterinary use.

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile -

Specification

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
IUPAC Name 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C7H5N5/c8-3-5-4-11-12-6(9)1-2-10-7(5)12/h1-2,4H,9H2
Standard InChI Key AXADJBHTHJDKQP-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C(=C(C=N2)C#N)N=C1)N

Introduction

Structural Identity and Nomenclature

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs to the pyrazolo[1,5-a]pyrimidine family, a class of bicyclic heterocycles featuring a pyrazole ring fused to a pyrimidine ring. The compound’s systematic IUPAC name is 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile, reflecting the amino group at position 7 and the nitrile group at position 3 . Its molecular formula is C₇H₅N₅, with a molecular weight of 159.15 g/mol . The canonical SMILES representation (C1=C(N2C(=C(C=N2)C#N)N=C1)N) and InChI key (AXADJBHTHJDKQP-UHFFFAOYSA-N) provide unambiguous descriptors of its atomic connectivity .

Synthetic Methodologies

Regiochemical Considerations

A critical challenge in pyrazolopyrimidine synthesis is controlling regioselectivity. Behbehani et al. utilized ¹H NMR and ¹⁵N HMBC spectroscopy to confirm the structure of related compounds, demonstrating that the amino group occupies the 7-position rather than alternative sites . For instance, the 4J coupling observed between protons at δ 8.4 ppm and the sp³-hybridized bridge nitrogen (δ 210.4 ppm) unequivocally established the regiochemistry .

Physicochemical and Spectroscopic Properties

Physicochemical Data

7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is reported to have a density of 1.56 ± 0.1 g/cm³ and a purity of ≥95% . Its solubility profile remains uncharacterized in the literature, but the presence of polar functional groups (amino and nitrile) suggests moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Spectroscopic Characterization

Infrared (IR) spectroscopy of structurally related compounds reveals absorption bands at 1685 cm⁻¹ (C=O stretch) and 1615 cm⁻¹ (C=N stretch) . For the carbonitrile derivative, the nitrile group is expected to exhibit a characteristic sharp peak near 2200–2250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous pyrazolopyrimidines include:

  • ¹H NMR (DMSO-d₆): δ 6.39 (d, J = 5.4 Hz, 1H, H-6), 8.33 (d, J = 5.4 Hz, 1H, H-5), and 8.09 ppm (br, 2H, NH₂) .

  • ¹⁵N NMR: Key signals at δ 210.4 ppm (bridgehead nitrogen) and δ 224.2 ppm (pyrimidine N-4) .

Challenges and Future Directions

Current synthetic routes to 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile face limitations in yield and scalability, particularly in achieving regiochemical purity. Future efforts could explore catalytic cyanation or flow chemistry techniques to optimize efficiency . Additionally, comprehensive pharmacological profiling is necessary to validate its therapeutic potential and assess toxicity risks, especially given historical concerns about hepatotoxicity in related compounds .

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